molecular formula C6H12ClNO4 B11806067 (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride

Cat. No.: B11806067
M. Wt: 197.62 g/mol
InChI Key: XEWYBIJVUARTSV-ZDQHTEEMSA-N
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Description

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of chiral catalysts and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers or derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R,5S)-Lopinavir
  • (1R,2R,4R,5S)-(+)-p-menthane-2,5-diol

Uniqueness

Compared to similar compounds, (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride stands out due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

(2R,4R,5S)-4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H/t3-,4-,5+;/m1./s1

InChI Key

XEWYBIJVUARTSV-ZDQHTEEMSA-N

Isomeric SMILES

C1[C@H]([C@H](CN[C@H]1C(=O)O)O)O.Cl

Canonical SMILES

C1C(C(CNC1C(=O)O)O)O.Cl

Origin of Product

United States

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